molecular formula C12H14N6O2S4 B2535088 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide CAS No. 497063-77-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Cat. No.: B2535088
CAS No.: 497063-77-1
M. Wt: 402.52
InChI Key: YRHNPRMWPRQSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H14N6O2S4 and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications

Ultra-Short Acting Hypnotic Potential

Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, a related compound, has been identified as a new generation ultra-short acting hypnotic with potent in vivo activity, rapid onset, and short duration of action without acute tolerance or noticeable side effects. It suggests potential preanesthetic medication use, anesthesia inducer, and use with thiopental sodium for longer anesthesia maintenance (El-Subbagh et al., 2008; Kadi et al., 2008).

Insecticidal Applications

2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, utilized as a precursor for various heterocycles, was investigated for its insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential in pest management strategies (Fadda et al., 2017).

CNS Active Agents

Derivatives of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been explored for their CNS activity, particularly as anticonvulsants. These studies demonstrate the structural versatility and therapeutic potential of such compounds in neurological disorders (Al-Rashood et al., 2016).

Heterocyclic Synthesis and Applications

Research on 2-cyanothioacetamides and their conversion into various heterocycles like 1,2,3-thiadiazoles and 1,2,3-triazoles underlines the compound's significance in organic chemistry, offering pathways for novel therapeutic agents and chemical entities (Filimonov et al., 2017).

Anticancer and Antibacterial Potentials

Some derivatives show notable anticancer activities against tumor cell lines such as MCF-7 and A549, offering a new avenue for anticancer drug development. Additionally, certain compounds exhibit significant antibacterial effects, highlighting their potential in combating bacterial infections (Çevik et al., 2020; Chehrouri & Othman, 2021).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S4/c1-2-21-11-16-15-9(23-11)13-8(20)6-22-12-17-18-5-3-4-7(19)14-10(18)24-12/h2-6H2,1H3,(H,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNPRMWPRQSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN3CCCC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.